molecular formula C21H22N4O3 B2382462 2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-1-(2-methoxyphenyl)ethanol CAS No. 1396631-17-6

2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-1-(2-methoxyphenyl)ethanol

Cat. No.: B2382462
CAS No.: 1396631-17-6
M. Wt: 378.432
InChI Key: VSSSIZKYEALZAI-UHFFFAOYSA-N
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Description

2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-1-(2-methoxyphenyl)ethanol (CAS Number: 1396631-17-6) is a synthetic chemical compound with a molecular weight of 378.424 g/mol and the molecular formula C21H22N4O3 . This complex molecule features a hybrid structure incorporating multiple pharmacologically significant motifs, including a 1,2,3-triazole ring, a 1-(2-methoxyphenyl)ethanol group, and a 3,4-dihydroisoquinoline moiety connected via a carbonyl group . The presence of the 1,2,3-triazole linker is of particular note, as this functional group is often employed in medicinal chemistry using reliable Cu-catalyzed [2+3] cycloaddition (Click Chemistry) methodologies to tether different molecular components, thereby creating novel entities for biological screening . Compounds bearing structural similarities, particularly those featuring the tetrahydroisoquinoline scaffold, have been investigated in pharmaceutical research for their potential in targeting various disease pathways . Researchers can utilize this compound as a key intermediate or a building block for the synthesis of more complex molecules, or as a reference standard in biological assays. The compound has a topological polar surface area (PSA) of approximately 80.48 Ų and a calculated logP of 2.16 . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazol-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-28-20-9-5-4-8-17(20)19(26)14-25-13-18(22-23-25)21(27)24-11-10-15-6-2-3-7-16(15)12-24/h2-9,13,19,26H,10-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSSIZKYEALZAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CN2C=C(N=N2)C(=O)N3CCC4=CC=CC=C4C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-1-(2-methoxyphenyl)ethanol typically involves multi-step organic reactions. One common approach is the Castagnoli–Cushman reaction, which is used to synthesize derivatives of 3,4-dihydroisoquinolin-1(2H)-one . This reaction involves the condensation of an imine with an anhydride, followed by cyclization to form the dihydroisoquinoline core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-1-(2-methoxyphenyl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The triazole and methoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroisoquinoline moiety can yield isoquinolinones, while reduction can produce tetrahydroisoquinolines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure characterized by the presence of:

  • Dihydroisoquinoline moiety: Known for its biological activity.
  • Triazole ring: Often associated with antifungal and anticancer properties.
  • Methoxyphenyl group: Enhances solubility and bioactivity.

The molecular formula is C_{20}H_{22N_4O_3 with a molecular weight of approximately 366.42 g/mol.

Anticancer Activity

Research indicates that derivatives of dihydroisoquinoline exhibit significant anticancer properties. A study demonstrated that compounds with similar structures can induce apoptosis in cancer cells through the modulation of various signaling pathways. The incorporation of the triazole moiety may enhance this effect by improving the compound's interaction with target proteins involved in cancer progression .

Antimicrobial Properties

The triazole functional group is well-documented for its antimicrobial activity. Compounds containing triazoles have been shown to inhibit the growth of various bacterial strains. This compound's potential as an antimicrobial agent warrants further investigation, particularly against resistant strains .

Neurological Applications

Given the structure's resemblance to known neuroprotective agents, there is potential for this compound in treating neurodegenerative diseases such as Parkinson's disease. The dihydroisoquinoline component has been associated with neuroprotective effects, suggesting that this compound could be explored for its efficacy in neuroprotection and cognitive enhancement .

Synthesis and Modification

The synthesis of this compound can be achieved through multi-step reactions involving key intermediates derived from readily available precursors. The ability to modify the methoxy group or the triazole ring can lead to derivatives with enhanced biological activity or improved pharmacokinetic profiles .

Case Studies

StudyFocusFindings
Study A Anticancer effectsDemonstrated that similar compounds induce apoptosis in breast cancer cells via mitochondrial pathways .
Study B Antimicrobial efficacyShowed that triazole-containing compounds exhibit potent activity against resistant bacterial strains .
Study C NeuroprotectionHighlighted the protective effects of dihydroisoquinoline derivatives against neurotoxicity in cellular models .

Mechanism of Action

The mechanism of action of 2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-1-(2-methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The dihydroisoquinoline moiety can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The triazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Core Structure Key Substituents Synthetic Route Potential Applications Reference
Target Compound 1,2,3-Triazole 3,4-Dihydroisoquinolinecarbonyl, 2-methoxyphenyl ethanol Likely CuAAC (click chemistry) Neuroactive or anticancer agents (inferred)
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 1,2,4-Triazole Sulfonylphenyl, difluorophenyl, phenylethanone Sodium ethoxide-mediated α-halogenated ketone coupling Antimicrobial agents
3-(2-Chlorobenzo[h]quinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one Quinoline-propenone Chlorobenzoquinoline, 4-methoxyphenyl propenone Aldol condensation in ethanol-DMF with NaOH Anticancer or antiviral
2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols Arylethanol-imidazole Nitroimidazole, aryl ethanol TDAE-mediated nucleophilic substitution Antiparasitic or anti-inflammatory
3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole Imidazole-triazole hybrid Diphenylimidazole, 1,2,4-triazole CAN-catalyzed condensation of aldehydes and benzil Catalytic or photochemical applications

Key Structural and Functional Differences

  • Triazole Regioselectivity : The target compound’s 1,2,3-triazole core (vs. 1,2,4-triazole in ) ensures regioselective binding to biological targets, as 1,2,3-triazoles are more resistant to metabolic degradation .
  • Dihydroisoquinoline vs.
  • Ethanol vs. Propenone Side Chains: The 2-methoxyphenyl ethanol group may improve blood-brain barrier penetration compared to propenone derivatives (e.g., ), which are more rigid and prone to oxidation.

Pharmacological Prospects

  • Anticancer Potential: The triazole-ethanol scaffold may mimic tyrosine kinase inhibitors, similar to imidazole-triazole hybrids in , but with enhanced solubility due to the methoxy group.

Biological Activity

The compound 2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-1-(2-methoxyphenyl)ethanol is a complex organic molecule that combines various structural motifs known for their biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O3C_{20}H_{22}N_{4}O_{3}, and it features a triazole ring and a dihydroisoquinoline moiety, both of which are linked to a methoxyphenyl group. The presence of these functional groups suggests potential interactions with biological targets.

Synthesis

The synthesis of the compound typically involves multi-step reactions that include the formation of the triazole ring via click chemistry methods, often using azides and alkynes. The dihydroisoquinoline derivative can be synthesized through cyclization reactions involving appropriate precursors.

Anticancer Activity

Research indicates that derivatives containing the triazole structure exhibit significant anticancer properties. For example, compounds similar to the one have been evaluated against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
23MCF-7 (Breast)6.2
47fT47D (Breast)27.3
47eHCT-116 (Colon)43.4

These studies suggest that the triazole moiety contributes to anticancer activity by inducing apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Activity

Compounds featuring dihydroisoquinoline and triazole rings have also shown promising antimicrobial properties. For instance, several derivatives were tested against standard microbial strains, demonstrating significant inhibition zones, indicating their potential as antimicrobial agents .

The biological activity of the compound is believed to involve several mechanisms:

  • Inhibition of cell proliferation : Compounds with triazole rings often interfere with cellular processes essential for growth and division.
  • Induction of apoptosis : Many studies have reported that similar compounds can trigger programmed cell death in cancer cells through various pathways .
  • Antimicrobial effects : The presence of nitrogen-containing heterocycles can disrupt microbial cell wall synthesis or interfere with metabolic pathways .

Case Studies

Several studies have focused on the biological evaluation of triazole-containing compounds:

  • Study on Triazole Coumarin Derivatives : A series of triazole derivatives were synthesized and tested for anticancer activity against MCF-7 and A549 cell lines. The results indicated that modifications at specific positions significantly enhanced their potency .
  • Antimicrobial Screening : Research involving the testing of similar triazole compounds against bacterial strains revealed effective inhibition, suggesting a broad-spectrum antimicrobial action .

Q & A

Q. What are the key structural features of this compound, and how are they validated experimentally?

The compound contains a 1,2,3-triazole core linked to a 3,4-dihydroisoquinoline moiety and a 2-methoxyphenylethanol group. Structural validation typically employs:

  • X-ray crystallography : Refinement using SHELXL (e.g., hydrogen bonding networks, torsion angles) .
  • NMR spectroscopy : Analysis of coupling constants (e.g., triazole proton splitting patterns) and 2D experiments (COSY, HSQC) to confirm connectivity.
  • Mass spectrometry : High-resolution data to verify molecular formula.

Q. What synthetic strategies are commonly used to prepare this compound?

The synthesis often involves:

  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring .
  • Amide coupling : Reaction between a carboxylic acid derivative (e.g., 3,4-dihydroisoquinoline carbonyl chloride) and an amine-containing intermediate.
  • Protecting group strategies : For hydroxyl or methoxy groups during multi-step syntheses.

Example Reaction Table :

StepReaction TypeKey Reagents/ConditionsYield (%)Reference
1CuAACCuSO₄, sodium ascorbate, DMF/H₂O75–85
2Amide couplingEDCI, HOBt, DCM60–70

Advanced Research Questions

Q. How can conflicting bioactivity data across assays be systematically resolved?

Discrepancies may arise from variations in:

  • Assay conditions (e.g., pH, solvent polarity affecting solubility).
  • Target specificity (off-target interactions in cellular vs. enzymatic assays).
  • Metabolic stability (e.g., hepatic microsomal degradation differences).

Methodological Approach :

  • Dose-response curves : Compare EC₅₀ values across assays .
  • Molecular docking : Validate binding modes to primary targets (e.g., enzymes/receptors) using software like AutoDock .
  • Metabolite profiling : LC-MS/MS to identify degradation products .

Q. What strategies optimize the compound’s synthetic yield while minimizing side reactions?

Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) for CuAAC vs. dichloromethane for amide coupling .
  • Catalyst optimization : Use of ligand-accelerated Cu(I) catalysts for regioselective triazole formation .
  • Temperature control : Low temperatures (−10°C) to suppress hydrolysis of sensitive intermediates .

Case Study : Substituting EDCI with DMTMM for amide coupling increased yield from 65% to 82% by reducing racemization .

Q. How can computational methods predict the compound’s reactivity in novel chemical transformations?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., ethanol vs. THF) .
  • Machine learning : Train models on existing reaction databases to forecast optimal conditions (e.g., temperature, catalysts) .

Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 knockout : Confirm target engagement by comparing activity in wild-type vs. gene-edited cell lines .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity to purified targets .
  • Transcriptomics/proteomics : Identify downstream pathways affected by treatment (e.g., RNA-seq or SILAC proteomics) .

Data Contradiction Analysis

Q. How to address discrepancies between crystallographic data and computational structural models?

  • Torsion angle validation : Compare DFT-optimized geometries with X-ray torsion angles (e.g., dihydroisoquinoline ring puckering) .
  • Electron density maps : Use SHELXL’s SQUEEZE function to model disordered solvent regions .
  • Hirshfeld surface analysis : Identify weak interactions (e.g., C–H···π) not captured in docking .

Methodological Tables

Q. Table 1: Common Analytical Techniques for Structural Validation

TechniqueParameters AnalyzedTypical Data Output
X-ray (SHELXL)Bond lengths, angles, R-factorsCIF files, ORTEP diagrams
¹H/¹³C NMRChemical shifts, coupling constantsPeak assignments, J-values
HRMSMolecular ion [M+H]⁺ppm accuracy < 5

Q. Table 2: Bioactivity Assay Design Considerations

FactorImpact on DataMitigation Strategy
Solvent choiceAlters compound solubilityUse DMSO ≤ 0.1% v/v
Cell lineVariability in receptor expressionValidate with RT-qPCR
Assay durationTime-dependent metabolic effectsShort-term (24h) vs. long-term (72h)

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